molecular formula C18H21NO3 B12763853 4'-O-Methylcoclaurine CAS No. 154727-04-5

4'-O-Methylcoclaurine

Cat. No.: B12763853
CAS No.: 154727-04-5
M. Wt: 299.4 g/mol
InChI Key: XIEZJSPLHXEHSK-MRXNPFEDSA-N
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Description

4’-O-Methylcoclaurine is a benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological properties. This compound is derived from the methylation of 3’-hydroxy-N-methylcoclaurine and plays a crucial role in the biosynthesis of other significant alkaloids, such as reticuline. It is primarily found in plants like Coptis chinensis and is involved in the production of berberine, a well-known pharmaceutical alkaloid with various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methylcoclaurine typically involves the methylation of 3’-hydroxy-N-methylcoclaurine. This reaction is catalyzed by the enzyme 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine to the 4’-oxygen atom of 3’-hydroxy-N-methylcoclaurine .

Industrial Production Methods: In an industrial setting, the production of 4’-O-Methylcoclaurine can be enhanced through metabolic engineering of plants like Coptis japonica. By overexpressing the 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase gene, the yield of 4’-O-Methylcoclaurine and related alkaloids can be significantly increased .

Chemical Reactions Analysis

Types of Reactions: 4’-O-Methylcoclaurine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more complex alkaloids.

    Reduction: This reaction can modify the functional groups on the molecule.

    Substitution: This reaction can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of 4’-O-Methylcoclaurine, such as reticuline, which is a key intermediate in the biosynthesis of other alkaloids .

Scientific Research Applications

4’-O-Methylcoclaurine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex alkaloids.

    Biology: It is studied for its role in plant metabolism and its biosynthetic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the production of pharmaceutical compounds like berberine

Mechanism of Action

The mechanism of action of 4’-O-Methylcoclaurine involves its interaction with specific enzymes and receptors in biological systems. The compound exerts its effects by:

Comparison with Similar Compounds

4’-O-Methylcoclaurine is unique compared to other similar compounds due to its specific role in the biosynthesis of reticuline and other alkaloids. Similar compounds include:

Properties

CAS No.

154727-04-5

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C18H21NO3/c1-21-14-5-3-12(4-6-14)9-16-15-11-17(20)18(22-2)10-13(15)7-8-19-16/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m1/s1

InChI Key

XIEZJSPLHXEHSK-MRXNPFEDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)O

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O

Origin of Product

United States

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